1-Butyl-1-methylhydrazine

Description

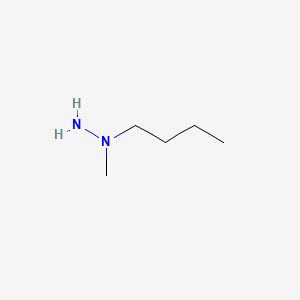

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-1-methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-3-4-5-7(2)6/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEGQMYUIKPQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942355 | |

| Record name | 1-Butyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20240-62-4 | |

| Record name | Hydrazine, butylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020240624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Butyl 1 Methylhydrazine

Nucleophilic Character of Hydrazine (B178648) Nitrogen Atoms in Substituted Hydrazines

The nucleophilicity of hydrazine and its derivatives is a subject of considerable mechanistic interest. In an unsymmetrically substituted hydrazine like 1-butyl-1-methylhydrazine, the two nitrogen atoms exhibit distinct electronic environments. The nitrogen atom bonded to the butyl and methyl groups is a tertiary amine-like center (N1), while the terminal nitrogen is part of a primary amine-like group (-NH₂) (N2).

Kinetic studies on the reactions of various amines and hydrazines have established that alkyl substitution significantly influences nucleophilic reactivity. nih.govresearchgate.net Research indicates that methyl groups on the α-position of a hydrazine (the nitrogen that is not the nucleophilic center in the reaction) increase the reactivity of the β-position (the terminal, reacting nitrogen). nih.govresearchgate.net This is attributed to the positive inductive effect (+I) of the alkyl groups, which increases the electron density on the adjacent nitrogen atom, thereby enhancing its nucleophilicity.

In the case of this compound, both the butyl and methyl groups are attached to the same nitrogen atom (N1). Their combined electron-donating inductive effects enhance the electron density on the terminal -NH₂ group (N2), making it a potent nucleophile. This terminal nitrogen is the primary site of reaction in nucleophilic additions and substitutions. The general principle is that replacing a hydrogen atom in ammonia (B1221849) with a methyl group increases nucleophilicity more than introducing an amino group (as in hydrazine itself), considering hydrazine has two reactive centers. nih.gov

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

A hallmark reaction of 1,1-disubstituted hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, leading to the formation of a hydrazone, a molecule characterized by a carbon-nitrogen double bond (C=N-N).

The reaction of this compound with aldehydes and ketones yields N,N-disubstituted hydrazones. The general mechanism involves the initial formation of a tetrahedral intermediate, known as a carbinolamine, which subsequently eliminates a molecule of water to form the stable hydrazone product. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

The table below illustrates the expected products from the condensation of this compound with various carbonyl compounds.

| This compound | Carbonyl Compound | Product (Hydrazone) |

| Acetaldehyde | 1-Butyl-1-methyl-2-(ethylidene)hydrazine | |

| Acetone | 1-Butyl-1-methyl-2-(propan-2-ylidene)hydrazine | |

| Benzaldehyde | 1-Butyl-1-methyl-2-(phenylmethylidene)hydrazine | |

| Cyclohexanone | 1-(Cyclohexylidene)-2-butyl-2-methylhydrazine |

Note: The structures can be visualized via chemical drawing software based on the provided names.

For asymmetric hydrazines, regioselectivity can be a critical consideration. However, in the case of a 1,1-disubstituted hydrazine such as this compound, the initial condensation reaction is unambiguous. The nitrogen atom bearing the alkyl groups is tertiary and lacks a proton for elimination to form the C=N bond, so the reaction occurs exclusively at the terminal, unsubstituted -NH₂ group.

The issue of regioselectivity becomes paramount not in the initial hydrazone formation, but in subsequent cyclization reactions, particularly with unsymmetrical poly-carbonyl compounds like 1,3-diketones.

Cyclization Reactions in the Synthesis of Heterocyclic Scaffolds

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, most notably pyrazoles. The formation of these five-membered aromatic rings is a powerful tool in synthetic and medicinal chemistry.

The most common and classic method for synthesizing pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.org This reaction provides a direct route to substituted pyrazole rings.

When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.gov The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents on both the hydrazine and the diketone, as well as the reaction conditions. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some cases. conicet.gov.ar The mechanism involves an initial attack by the terminal nitrogen of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration. cdnsciencepub.comresearchgate.net The initial nucleophilic attack generally occurs at the more electrophilic or less sterically hindered carbonyl carbon.

The Knorr synthesis is a prime example of a (3 + 2)-cyclocondensation reaction. beilstein-journals.org In this approach, the 1,3-dicarbonyl compound acts as the three-carbon (C-C-C) dielectrophilic building block, while the hydrazine provides the two-nitrogen (N-N) nucleophilic component.

The reaction pathway is as follows:

Initial Attack: The nucleophilic terminal nitrogen of this compound attacks one of the carbonyl carbons of the 1,3-diketone.

Hydrazone Formation: A hydrazone intermediate is formed after the elimination of water.

Cyclization: The second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration: The resulting cyclic intermediate (a dihydroxypyrazolidine) eliminates a second molecule of water to yield the stable, aromatic pyrazole ring. cdnsciencepub.com

The table below outlines the potential regioisomeric products from the (3+2)-cyclocondensation of this compound with an unsymmetrical diketone.

| Reactants | Pathway | Regioisomeric Product |

| This compound + Benzoylacetone | Attack at Acetyl Carbonyl | 1-Butyl-1,5-dimethyl-3-phenyl-1H-pyrazole |

| This compound + Benzoylacetone | Attack at Benzoyl Carbonyl | 1-Butyl-1,3-dimethyl-5-phenyl-1H-pyrazole |

Pyrazole Ring Formation from this compound Precursors

Regioselective Control in Pyrazole Synthesis

The synthesis of pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals, often begins with the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. When using a monosubstituted hydrazine, a mixture of two regioisomeric pyrazoles can form. However, the use of a 1,1-disubstituted hydrazine, such as this compound, inherently controls the initial regioselectivity.

The reaction proceeds via the terminal, unsubstituted nitrogen atom (-NH₂) of the hydrazine, as the other nitrogen is tertiary. This eliminates the possibility of isomerism based on which hydrazine nitrogen initiates the attack. The regiochemical outcome of the synthesis is therefore solely dictated by the nature of the unsymmetrical 1,3-dicarbonyl substrate. The initial nucleophilic attack by the -NH₂ group will preferentially occur at the more electrophilic or sterically less hindered carbonyl carbon of the 1,3-dicarbonyl compound. nih.govmdpi.com Subsequent dehydration and cyclization lead to the formation of a single regioisomeric pyrazole product.

For instance, in the reaction with a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl, leading to a predictable orientation in the final pyrazole product. Steric hindrance plays a significant role; bulkier substituents adjacent to a carbonyl group will disfavor nucleophilic attack at that position. nih.gov

| 1,3-Dicarbonyl Reactant | R¹ Group | R² Group | Predicted Major Regioisomer |

|---|---|---|---|

| Benzoylacetone | Phenyl | Methyl | 1-Butyl-1-methyl-5-phenyl-3-methyl-1H-pyrazolium |

| Ethyl benzoylacetate | Phenyl | Ethoxy | 1-Butyl-1-methyl-3-phenyl-5-hydroxy-1H-pyrazolium |

| 1,1,1-Trifluoro-2,4-pentanedione | Trifluoromethyl | Methyl | 1-Butyl-1-methyl-5-methyl-3-(trifluoromethyl)-1H-pyrazolium |

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are key components in many biologically active molecules. Their synthesis can be achieved through the condensation of hydrazines with γ-keto acids or their ester equivalents. In the case of this compound, the reaction again involves its terminal -NH₂ group.

The process is initiated by the formation of a hydrazone through the reaction of the hydrazine with the ketone functionality of the γ-keto acid. This is followed by an intramolecular cyclization, where the terminal nitrogen attacks the carboxylic acid (or ester) carbonyl group, leading to the elimination of water and the formation of the six-membered dihydropyridazinone ring. Subsequent oxidation or tautomerization can yield the aromatic pyridazinone derivative. The substitution pattern on the final pyridazinone is directly determined by the structure of the starting γ-keto acid. thieme-connect.de

Exploration of Other Annulation Pathways

Beyond the classic synthesis of five- and six-membered heterocycles, 1,1-disubstituted hydrazines can participate in more complex, often transition-metal-catalyzed, annulation reactions. These pathways allow for the construction of fused heterocyclic systems.

One such advanced strategy involves the rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones (derived from hydrazines) with alkynes. nih.gov Although this has been demonstrated with N-aminopyrrole-derived hydrazones, the principle of hydrazoyl C-H activation could potentially be extended to derivatives of this compound. This type of reaction forges two new carbon-carbon bonds and leads to complex polycyclic structures, such as pyrrolopyridazines, without the need for pre-functionalized substrates. nih.gov Such methods highlight the potential for this compound to serve as a substrate in modern catalytic C-H functionalization and annulation cascades for the rapid assembly of complex molecular architectures. nih.govacs.org

Acylation and Carboxylation Reactions of Hydrazines

Selective Acylation of Hydrazine Nitrogen Atoms

The acylation of hydrazines is a fundamental transformation for creating hydrazides, which are valuable synthetic intermediates. With this compound, acylation occurs selectively and exclusively on the terminal, primary nitrogen atom (N-2), as the N-1 nitrogen is tertiary and lacks a proton for substitution. This reaction is typically performed using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

The resulting N-acyl-N',N'-disubstituted hydrazines can be further functionalized. For example, copper-catalyzed coupling reactions have been developed to couple N-acyl-N'-substituted hydrazines with aryl halides, providing a route to N-acyl-N',N'-tri-substituted hydrazines. organic-chemistry.orgnih.govacs.org This demonstrates the utility of the initial acylation product as a platform for further molecular diversification.

| Acylating Agent | Reaction Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, 0 °C to rt | 1-Acetyl-2-butyl-2-methylhydrazine |

| Benzoyl Chloride | Triethylamine, DCM, 0 °C | 1-Benzoyl-2-butyl-2-methylhydrazine |

| Acetic Anhydride (B1165640) | rt, neat or in solvent | 1-Acetyl-2-butyl-2-methylhydrazine |

Carbamate (B1207046) Formation and its Synthetic Utility

Carbamates are widely used as protecting groups in organic synthesis due to their stability under various conditions and their susceptibility to selective cleavage. For this compound, carbamate formation occurs at the N-2 nitrogen. A common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which introduces the tert-butoxycarbonyl (Boc) protecting group.

The resulting product, tert-butyl 2-butyl-2-methylhydrazine-1-carboxylate, is a stable, protected form of the hydrazine. This protection strategy is useful when other parts of a molecule need to undergo chemical modification under conditions that the free hydrazine moiety would not tolerate. The Boc group can be readily removed under acidic conditions. Other methods for carbamate synthesis include the reaction of the hydrazine with isocyanates or via a Curtius rearrangement of a corresponding acyl azide, which can be trapped by an alcohol. jocpr.com These hydrazine carbamates serve as important intermediates in the synthesis of more complex molecules. nih.gov

Oxidation-Reduction Behavior of Hydrazine Linkages

The nitrogen-nitrogen single bond in hydrazine derivatives is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

Oxidation: The oxidation of 1,1-dialkylhydrazines has been shown to produce a diazo-like species or an aminonitrene intermediate upon a two-electron oxidation. acs.orgacs.org This highly reactive intermediate can then undergo further reactions. A common pathway is dimerization, which for 1,1-dialkylhydrazines leads to the formation of a tetrasubstituted tetrazene (R₂N-N=N-NR₂). The specific products can be influenced by the choice of oxidizing agent, which can range from mild reagents like iodine or air to stronger ones like hydrogen peroxide. nih.govrsc.org In some cases, cleavage of the N-N bond can occur, leading to fragmentation products. Electrochemical studies on unsymmetrical dimethylhydrazine, an analog of this compound, indicate that the anodic reaction involves the oxidation of the hydrazine to nitrogen and a hydrazonium ion. dtic.mil

Reduction: The reduction of hydrazine linkages typically involves the cleavage of the N-N single bond. A notable reaction in this category is the Wolff-Kishner reduction, which converts ketones and aldehydes to methylene (B1212753) groups. libretexts.orgwikipedia.org The process involves the in-situ formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to liberate nitrogen gas and form the corresponding alkane. While this is a reaction of a hydrazine derivative (the hydrazone), direct reduction of the N-N bond in a 1,1-dialkylhydrazine itself can be achieved using strong reducing agents or catalytic hydrogenation, which would cleave the bond to yield a secondary amine (butylmethylamine) and ammonia.

Coordination Chemistry: this compound as a Ligand

The role of this compound as a ligand in coordination chemistry is an area that lacks specific investigation in the available scientific literature.

No studies documenting the synthesis, isolation, or characterization of metal-hydrazine adducts involving this compound as a ligand were found. While hydrazine and its simpler derivatives are known to form coordination complexes with various metal centers, the specific coordinating behavior of this compound, including its binding modes and the properties of any resulting complexes, has not been reported.

Consistent with the absence of information on its coordination complexes, there is no published research on the application or role of this compound in metal-catalyzed reactions. Its potential as a ligand to modify the activity or selectivity of metal catalysts has not been explored in the scientific literature.

Spectroscopic Characterization and Structural Analysis of 1 Butyl 1 Methylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts and coupling constants for 1-butyl-1-methylhydrazine, are not available in the reviewed scientific literature and public spectral databases. For a complete structural assignment, such data would be essential to confirm the connectivity and environment of the protons and carbon atoms within the butyl and methyl groups attached to the hydrazine (B178648) nitrogen atoms.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Proton Connectivity and Conformation

Information regarding two-dimensional NMR studies, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), for this compound is not available in the public domain. These techniques would be instrumental in establishing the through-bond (via COSY) and through-space (via NOESY) correlations between protons, providing definitive evidence for the compound's covalent structure and conformational preferences.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry of this compound provides a characteristic fragmentation pattern that can be used for its identification. The mass spectrum available from the National Institute of Standards and Technology (NIST) database serves as a reference for its EI fragmentation. nist.gov

The molecular ion peak ([M]⁺) for this compound (C₅H₁₄N₂) is expected at a mass-to-charge ratio (m/z) of 102.1781. nist.gov The fragmentation of alkylhydrazines under EI typically involves the cleavage of C-C and C-N bonds. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a common pathway for amines and hydrazines, leading to the formation of stable radical cations. libretexts.org

Table 1: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 102 | [C₅H₁₄N₂]⁺ (Molecular Ion) |

| 87 | [M - CH₃]⁺ |

| 59 | [M - C₃H₇]⁺ or [C₂H₇N₂]⁺ |

| 45 | [CH₅N₂]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ |

Data interpreted from the NIST mass spectrum of this compound. nist.gov

The fragmentation pattern suggests initial loss of a methyl group (m/z 87) or a propyl group (m/z 59). The presence of fragments at m/z 45 and 43 indicates further cleavage of the butyl chain and the hydrazine moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While specific LC-MS methods for the routine analysis of this compound are not detailed in the available literature, LC-MS is a widely used technique for the analysis of hydrazine derivatives, often requiring derivatization to improve chromatographic retention and ionization efficiency. For instance, various alkylhydrazines have been successfully analyzed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) after derivatization. oup.com Derivatizing agents react with the hydrazine functional group to form a more stable and readily ionizable product. This approach allows for the sensitive detection and quantification of hydrazines in various matrices. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound. The NIST database includes gas chromatography data for this compound, indicating its amenability to this technique. nist.gov GC-MS can be employed to determine the purity of this compound and to confirm its identity by comparing its retention time and mass spectrum with a known standard. For the analysis of trace levels of hydrazine compounds, derivatization is often employed to improve volatility and thermal stability. researchgate.net

Ion Mobility Spectrometry (IMS) for Hydrazine Detection and Ion-Molecule Chemistry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates and identifies ionized molecules in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field. nih.gov This method has proven effective for the detection of hydrazines, including its alkyl derivatives, at low concentrations. shu.ac.ukshu.ac.uk However, the detection of hydrazines via IMS is often complicated by the presence of ammonia (B1221849), which is a common breakdown product and metabolic by-product in environments where hydrazines are found. shu.ac.ukshu.ac.uk Ammonia acts as an interferent in the IMS detection of hydrazine compounds. shu.ac.uk

To overcome the challenge of ammonia interference and enhance the selectivity of hydrazine detection, chemical modifiers, also known as dopants, are introduced into the IMS system. nih.gov The use of ketones as dopant chemicals has been particularly effective in the spectrometric determination of hydrazines. shu.ac.ukshu.ac.uk In the presence of a ketone modifier, protonated hydrazine molecules (MH+) form ion-molecule clusters. acs.orgresearchgate.net The formation and stability of these clusters are dependent on the number of available hydrogen atoms on the protonated nitrogen atom of the hydrazine derivative. nih.govacs.org

The ion-molecule chemistry follows a pattern where the size of the ion-molecule complex is proportional to the number of hydrogen atoms on the protonated nitrogen. acs.org For instance, protonated ammonia (NH4+) can form complexes with four ketone molecules, while protonated hydrazine (N2H5+) complexes with three, and monomethylhydrazine with two. nih.govacs.org In the case of 1,1-disubstituted hydrazines like 1,1-dimethylhydrazine (B165182), which has one hydrogen atom on the unsubstituted nitrogen, it forms a complex with one ketone molecule. acs.org By analogy, this compound, being a 1,1-disubstituted hydrazine, is expected to exhibit similar ion-molecule chemistry, forming a distinct ion-molecule cluster that allows for its selective detection and separation from other compounds in a mixture. The differences in the mass and mobility of the resulting MH+(ketone)n ions are sufficient for their separation in an ion mobility spectrometer. acs.org

Table 1: Hydrazine-Ketone Ion-Molecule Complex Formation in IMS

| Compound | Protonated Form | Number of Available Hydrogens for Bonding | Resulting Ion-Molecule Complex (with Ketone) |

| Ammonia | NH₄⁺ | 4 | MH⁺(Ketone)₄ |

| Hydrazine | N₂H₅⁺ | 3 | MH⁺(Ketone)₃ |

| Monomethylhydrazine | CH₃NH₂NH₂⁺ | 2 | MH⁺(Ketone)₂ |

| 1,1-Dimethylhydrazine | (CH₃)₂NNH₃⁺ | 1 | MH⁺(Ketone)₁ |

| This compound (expected) | C₄H₉(CH₃)NNH₃⁺ | 1 | MH⁺(Ketone)₁ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The key vibrational modes for this compound arise from the N-H, C-H, N-N, C-N, and C-C bonds. The N-H stretching vibrations of the amino group (-NH2) are typically observed in the 3200-3400 cm⁻¹ region. researchgate.net The C-H stretching vibrations from the butyl and methyl groups are expected in the 2850-3000 cm⁻¹ range. The N-N stretching mode, a characteristic feature of hydrazines, is generally found around 1150 cm⁻¹. nih.gov Other significant vibrations include NH₂ bending (scissoring) modes near 1600 cm⁻¹, and various rocking, wagging, and twisting modes at lower frequencies. researchgate.netnih.gov

Studies on similar molecules, such as methylhydrazine and sym-dimethylhydrazine, have confirmed these general assignments. dtic.mil For example, a comparison of the IR and Raman spectra of liquid sym-dimethylhydrazine shows numerous coincidences, which is consistent with the absence of a center of symmetry. dtic.mil The analysis of these spectra helps in understanding the conformational properties and intermolecular interactions of alkylhydrazines.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference/Analogy |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3200 - 3400 | researchgate.net |

| Asymmetric & Symmetric C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | nepjol.info |

| N-H Bending (Scissoring) | -NH₂ | ~1600 - 1650 | nih.gov |

| N-N Stretch | -N-N- | ~1150 | nih.gov |

| C-N Stretch | -C-N- | 1000 - 1250 | nepjol.info |

| NH₂ Rocking | -NH₂ | ~900 - 1100 | nih.gov |

Photoelectron Spectroscopy for Valence Shell Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. tandfonline.com The valence shell electronic structure of this compound has been studied using this method, providing insights into the energies of its molecular orbitals. nist.gov

The electronic configuration of the valence shell consists of the electrons in the outermost orbitals of the constituent atoms. doubtnut.comlibretexts.org For hydrazine and its alkyl derivatives, the two highest occupied molecular orbitals (HOMOs) are of particular interest as they correspond to the lone pairs of electrons on the two nitrogen atoms. The energy splitting between these two orbitals is sensitive to the dihedral angle of the molecule and the nature of the alkyl substituents. acs.orgelectronicsandbooks.com

Studies on a series of methyl-substituted hydrazines, including methylhydrazine and 1,1-dimethylhydrazine, show that increasing alkyl substitution on one nitrogen atom lowers the ionization energies. acs.orgnih.gov This is attributed to the electron-donating inductive effect of the alkyl groups. For 1,1-dimethylhydrazine, the first adiabatic ionization energy (IEa) is 7.78 eV and the vertical ionization energy (IEv) is 8.86 eV. acs.orgnih.gov These values are lower than those for methylhydrazine (IEa = 8.02 eV, IEv = 9.36 eV), indicating a destabilization of the HOMO upon dimethyl substitution. acs.orgnih.gov

Based on data compiled by the National Institute of Standards and Technology (NIST), the photoelectron spectrum of this compound has been reported, with a measured vertical ionization potential of 8.24 eV. nist.gov This value reflects the energy required to remove an electron from the nitrogen lone pair, and it fits within the trends observed for other alkylhydrazines.

Table 3: Vertical Ionization Energies of this compound and Related Compounds

| Compound | Formula | Vertical Ionization Energy (eV) | Reference |

| Hydrazine | N₂H₄ | 10.14 | acs.org |

| Methylhydrazine | CH₃NHNH₂ | 9.36 ± 0.02 | nih.gov |

| 1,1-Dimethylhydrazine | (CH₃)₂NNH₂ | 8.86 ± 0.01 | nih.gov |

| This compound | C₄H₉(CH₃)NNH₂ | 8.24 | nist.gov |

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid under standard conditions, the structural properties of its core moiety can be investigated through the crystallographic analysis of its solid derivatives. dtic.mil Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, like hydrogen bonding, which govern the packing of molecules in the solid state. qnl.qamdpi.com

For example, the crystal structure of (E)-2-[(2-butyl-4-chloro-1H-imidazol-5-yl)methylidene]-N-methylhydrazine-1-carbothioamide monohydrate has been determined. iucr.org In this derivative, the molecule adopts an E conformation about the azomethine C=N bond. The crystal structure is stabilized by a network of hydrogen bonds involving the hydrazine nitrogen atoms, a solvent water molecule, and other functional groups, forming a three-dimensional framework. iucr.org

In another example, the crystal structure of 2-methyl hydrazinium (B103819) carboxylate, [(CH₃)H₂N⁺NHCO₂⁻], was elucidated. google.com This zwitterionic compound forms from the reaction of methylhydrazine with carbon dioxide. The analysis provided detailed structural parameters for the methylhydrazinium cation. Similarly, studies on various metal complexes and salts of hydrazine derivatives, such as the perchlorate (B79767) salt of 1-(chloromethyl)-1,1-dimethylhydrazinium, have provided detailed structural data, including bond lengths and angles within the substituted hydrazine cation. researchgate.net These derivative structures provide valuable models for understanding the conformational preferences and non-covalent interactions of the this compound framework.

Table 4: Representative Crystallographic Data for a Hydrazine Derivative

| Parameter | (E)-2-[(2-butyl-4-chloro-1H-imidazol-5-yl)methylidene]-N-methylhydrazine-1-carbothioamide monohydrate iucr.org |

| Chemical Formula | C₁₀H₁₆ClN₅S·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.338(3) |

| b (Å) | 12.288(3) |

| c (Å) | 10.106(3) |

| β (°) | 102.583(10) |

| Volume (ų) | 1494.6(7) |

| Key Interactions | O—H⋯N and N—H⋯O hydrogen bonds involving the solvent water molecule; O—H⋯S and N—H⋯S hydrogen bonds. |

Computational Chemistry and Theoretical Investigations of 1 Butyl 1 Methylhydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 1-Butyl-1-methylhydrazine. By solving approximations of the Schrödinger equation, these methods model the behavior of electrons within the molecule, which governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. DFT methods are used to determine key characteristics of the molecule's ground state.

Theoretical studies on related hydrazine (B178648) derivatives, such as methylhydrazine and 1,1-dimethylhydrazine (B165182), frequently employ DFT methods like B3-LYP with basis sets such as 6-31+G(d) to optimize molecular geometries and calculate vibrational frequencies. acs.orgacs.org This approach determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, such calculations would define bond lengths, bond angles, and dihedral angles, providing a precise structural model.

Furthermore, DFT is used to calculate fundamental energetic properties. The enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are critical indicators of a molecule's thermodynamic stability. chemeo.com For instance, Joback's method, a group contribution scheme often used for property estimation, can provide calculated values for these properties, as shown in the table below. chemeo.com DFT calculations offer a more rigorous, first-principles approach to refining these values.

Table 1: Calculated Thermodynamic Properties for this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 168.45 | kJ/mol | Joback Calculated Property chemeo.com |

This table presents calculated thermodynamic data for this compound.

For higher accuracy, particularly in describing electronic energies and reaction barriers, ab initio methods are employed. These methods are based on first principles without the empirical parameterization inherent in some DFT functionals. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, including variants like CCSD(T), provide a more detailed description of electron correlation—the interaction between electrons. acs.orgdiva-portal.org

For hydrazine derivatives, high-level ab initio calculations, such as the G3 and CBS-QB3 composite methods, have been used to determine accurate heats of formation and ionization energies. acs.orgacs.org These methods systematically extrapolate to the complete basis set limit to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values). diva-portal.orgacs.org Applying these methods to this compound would yield highly reliable data on its electronic structure, crucial for accurately modeling its chemical behavior, such as its decomposition kinetics. researchgate.net

Conformational Analysis and Intramolecular Interactions

The flexibility of the butyl group and the nature of the N-N single bond in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

The rotation around the N-N bond is of particular interest. In hydrazine and its derivatives, the molecule can adopt gauche and anti conformations, influenced by the repulsion between lone pairs on the nitrogen atoms and steric hindrance from the alkyl substituents. researchgate.net Computational studies on similar molecules, such as N-(methylamino)glycine oligomers and Schiff bases derived from methylhydrazine, reveal a preference for specific dihedral angles to minimize steric clash and optimize electronic interactions. nih.govnih.goviucr.org These studies often identify weak intramolecular interactions, like hydrogen bonds, that can stabilize certain conformations. nih.gov For this compound, theoretical calculations would map the potential energy surface as a function of key dihedral angles (e.g., C-N-N-C) to identify the lowest energy conformers and the energy barriers separating them.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For hydrazine derivatives, a primary area of investigation is thermal decomposition. Computational studies on monomethylhydrazine (MMH) have shown that decomposition is dominated by the initial cleavage of the weakest bonds. acs.orgresearchgate.net

Modeling the decomposition of this compound would involve identifying the most likely bond fission pathways, such as the N-N bond scission or the C-N bond scission. acs.org Quantum chemical calculations are used to locate the transition state structure for each proposed elementary reaction step. A transition state is the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the reaction rate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy. semanticscholar.org By calculating the activation energies for competing pathways, researchers can predict the dominant decomposition mechanism and its temperature and pressure dependence. acs.orgresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra. For this compound, this includes:

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies and intensities of infrared absorption bands. This aids in the assignment of experimental IR spectra to specific molecular motions (e.g., N-H stretches, C-H bends).

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to help assign peaks in ¹H and ¹³C NMR spectra and to confirm the molecule's structure and conformation.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption wavelengths in UV-Vis spectra. rsc.org

Photoelectron Spectra: The ionization energies of valence molecular orbitals can be calculated using methods like Green's function or high-level ab initio techniques. acs.orgacs.org These theoretical values are directly comparable to experimental data from photoelectron spectroscopy, which measures the energy required to eject an electron from the molecule. nist.gov For instance, studies on methylhydrazine and 1,1-dimethylhydrazine show a strong correlation between calculated and experimental ionization energies, allowing for the assignment of spectral bands to specific molecular orbitals. acs.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics focuses on the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of an ensemble of molecules over time. MD simulations model the bulk properties of this compound as a liquid and its behavior in solution. researchgate.net

These simulations require a force field, which is a set of parameters describing the potential energy of the system as a function of atomic positions. Force fields have been developed for hydrazine and its organic derivatives to reproduce experimental properties like liquid density, vapor pressure, and enthalpy of vaporization. researchgate.net

Using an appropriate force field, MD simulations of this compound can be performed to:

Analyze Solvation Structure: Investigate how solvent molecules (e.g., water, methanol) arrange around a this compound molecule. researchgate.netnih.gov This is crucial for understanding its solubility and reactivity in different media.

Calculate Dynamic Properties: Determine transport properties such as the self-diffusion coefficient, which relates to the mobility of the molecule in a liquid. researchgate.net

Model Intermolecular Interactions: Study the nature and strength of intermolecular forces, such as van der Waals forces and potential hydrogen bonding, that govern the liquid's structure and properties.

Solvation models, such as the Solvation Model based on Density (SMD), can be combined with quantum chemical calculations to compute solvation free energies, indicating the thermodynamic favorability of dissolving the compound in various solvents. researchgate.net

Applications of 1 Butyl 1 Methylhydrazine and Its Derivatives in Advanced Chemical Synthesis

Intermediate in the Synthesis of Agrochemicals

Substituted hydrazines are foundational building blocks for a multitude of heterocyclic compounds, with pyrazoles being one of the most prominent classes. Pyrazoles are a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of many commercial herbicides, fungicides, and insecticides. nih.govimist.ma The synthesis of these compounds often involves a cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound.

In this context, 1-butyl-1-methylhydrazine can serve as a key intermediate. By reacting it with appropriately substituted 1,3-dicarbonyls or their synthetic equivalents, chemists can construct highly functionalized pyrazole (B372694) rings. The butyl and methyl groups on the nitrogen atom become integral parts of the final molecular structure, influencing the compound's biological activity, selectivity, and physicochemical properties such as solubility and environmental persistence. While many syntheses use simpler hydrazines like methylhydrazine imist.mamdpi.com, the principles extend to more complex derivatives like this compound to create novel agrochemical candidates. The regioselectivity of such reactions is a critical aspect of the synthesis, with the nature of the hydrazine substitute playing a key role in determining the final isomer. nih.gov

| Compound Name | Agrochemical Class | Primary Function |

|---|---|---|

| Pyrasulfotole | Herbicide | Inhibitor of the HPPD enzyme, used for broadleaf weed control in cereal crops. |

| Fipronil | Insecticide | Broad-spectrum insecticide that disrupts the insect central nervous system. |

| Penthiopyrad | Fungicide | Inhibitor of succinate (B1194679) dehydrogenase (SDHI), effective against a wide range of fungal diseases. |

| Tebuthiuron | Herbicide | Broad-spectrum herbicide used to control weeds in non-cropland areas. |

Precursor for Specialty Organic Chemicals and Reagents

Beyond agrochemicals, this compound functions as a versatile precursor for a range of specialty organic chemicals and reagents. Its distinct N,N-disubstituted structure allows it to be incorporated into larger molecules to introduce a specific hydrazinyl moiety. This is valuable in the synthesis of complex hydrazine derivatives and other organic chemicals where precise substitution patterns are required. acs.org The compound acts as a potent nucleophile, enabling its use in the construction of carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental transformations in organic synthesis. Researchers utilize such building blocks to create novel ligands for catalysis, dyes, or as intermediates in multi-step synthetic pathways toward complex target molecules. ontosight.ai

Contributions to Materials Science

The application of hydrazine derivatives extends into the realm of materials science, where their unique chemical properties are harnessed to create polymers and functional materials with specific characteristics. ontosight.ai

Hydrazine derivatives can be employed as monomers or building blocks in the synthesis of nitrogen-rich polymers. ontosight.aiuni-muenchen.de Through polycondensation reactions with difunctional monomers like dicarboxylic acids or diisocyanates, this compound can be incorporated into polymer backbones. The resulting polymers would possess unique properties conferred by the hydrazine unit, including potentially higher thermal stability and different solubility profiles compared to conventional polymers. The presence of the N-N bond within the polymer chain is a key feature that can be exploited to create materials with tailored thermal or chemical properties. uni-muenchen.de

The inherent energy content of the N-N bond makes nitrogen-rich compounds, including hydrazine derivatives, attractive for the development of energetic materials. uni-muenchen.de this compound can serve as a precursor for creating functional materials where high nitrogen content is desirable. chemeo.com The butyl and methyl groups can help to tune the physical properties of these materials, such as their density, sensitivity to impact or friction, and thermal stability. This "tability-tuning" aspect is critical in materials science, allowing for the rational design of new compounds that balance energetic performance with safety and stability requirements. uni-muenchen.dechemeo.com

Building Block for Complex Molecule Construction in Research and Development

In research and development, this compound serves as a valuable building block for the construction of complex molecular frameworks. ontosight.ai Its primary role is as a nucleophilic component in the synthesis of heterocyclic systems. As discussed, its reaction with 1,3-dielectrophiles is a powerful method for assembling substituted pyrazoles, which are not only important in agrochemistry but also in pharmaceutical research as scaffolds for new therapeutic agents. nih.govimist.ma

The use of an unsymmetrically substituted hydrazine like this compound provides a tool for chemists to control the substitution pattern around the resulting heterocyclic ring, which is often crucial for biological activity. nih.govbeilstein-journals.org The ability to introduce a butyl and a methyl group in a specific manner allows for the systematic exploration of a molecule's structure-activity relationship (SAR) during the drug discovery or materials development process. This makes it a key reagent for creating libraries of novel compounds for biological screening or materials testing. ontosight.ai

Future Perspectives and Emerging Research Directions for 1 Butyl 1 Methylhydrazine

Development of Asymmetric Synthesis and Chiral Induction Methods

The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. While 1-Butyl-1-methylhydrazine itself is not chiral, its derivatives can be. The development of asymmetric synthesis and chiral induction methods represents a significant frontier. Future research is anticipated to focus on creating enantiomerically pure hydrazine (B178648) derivatives, which are valuable building blocks in pharmaceuticals. acs.orgresearchgate.netacs.org

Key emerging strategies that could be applied to synthesize chiral derivatives from this compound include:

Organocatalytic Asymmetric Reactions: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For hydrazine derivatives, organocatalytic methods like aza-Michael additions to unsaturated aldehydes can produce chiral pyrazolidine (B1218672) structures with high diastereoselectivity and enantioselectivity. beilstein-journals.org Future work could adapt these methods for this compound as the nucleophile.

Transition Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of hydrazones, derived from the reaction of hydrazines with ketones or aldehydes, is a direct route to chiral hydrazines. acs.org Catalytic systems based on earth-abundant metals like nickel are being developed, offering a more sustainable alternative to precious metal catalysts. acs.org This approach could be used to generate a wide array of chiral hydrazines starting from this compound. researchgate.net

Chiral Auxiliaries: Employing chiral auxiliaries that can be temporarily attached to the hydrazine, direct a stereoselective reaction, and then be removed is a classic and reliable strategy. Research into novel, easily cleavable auxiliaries could make this approach more efficient for producing derivatives of this compound.

Preliminary studies on related 1,1-disubstituted hydrazines using chiral catalysts have shown promise, achieving significant enantiomeric excess. organic-chemistry.org Adapting these findings to this compound is a logical and promising next step.

Table 1: Potential Asymmetric Reactions for this compound Derivatives

| Reaction Type | Catalyst/Method | Potential Product | Significance |

| Aza-Michael Addition | Chiral Brønsted Acid or Amine Catalyst | Chiral Pyrazolidine Derivatives | Access to complex heterocyclic scaffolds. beilstein-journals.org |

| Asymmetric Hydrogenation | Chiral Nickel or Rhodium Complex | Chiral 1-Butyl-1-methyl-2-alkylhydrazines | Direct synthesis of enantiopure hydrazines. acs.org |

| Chiral Auxiliary-Directed Alkylation | Evans-type or other chiral auxiliary | Stereodefined α-substituted hydrazine derivatives | Controlled introduction of stereocenters. |

Exploration of Catalytic Transformations and Sustainable Synthesis Routes

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing atom economy, reduced energy consumption, and the use of renewable resources. longdom.org For this compound, future research will likely focus on developing more sustainable synthetic methods and exploring its use in novel catalytic transformations.

Promising areas of research include:

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a highly selective and environmentally benign method for synthesizing substituted hydrazines. d-nb.info IREDs can catalyze the reductive amination of carbonyl compounds with hydrazines, operating under mild conditions in aqueous media. d-nb.info Applying engineered IREDs to the synthesis of this compound or its derivatives could represent a significant leap in sustainable production. d-nb.info

Transition-Metal Catalysis: Modern catalytic methods enable reactions that were previously difficult or impossible. Rhodium-catalyzed addition-cyclization reactions of hydrazines with alkynes, for example, can produce highly substituted pyrazoles. organic-chemistry.org Exploring the reactivity of this compound in similar transition-metal-catalyzed C-N bond forming reactions could yield novel heterocyclic compounds. researchgate.net

Borrowing Hydrogen Strategy: This elegant catalytic approach uses alcohols as alkylating agents, with water as the only byproduct. sciforum.net A catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ, which then reacts with a nucleophile like a hydrazine. The catalyst then returns the hydrogen to reduce the resulting intermediate. This method could be a highly atom-efficient route for creating derivatives of this compound.

These catalytic approaches not only promise greener synthetic pathways but also expand the chemical space accessible from this compound.

Table 2: Comparison of Synthetic Routes for Substituted Hydrazines

| Method | Key Features | Sustainability Aspect | Potential for this compound |

| Classical Alkylation | Use of alkyl halides and strong bases. | Often generates stoichiometric salt waste. | Standard, but less sustainable method. |

| Reductive Hydrazination | One-pot reaction of carbonyls and hydrazines with a reducing agent. organic-chemistry.org | High atom economy, mild conditions possible. organic-chemistry.org | Efficient synthesis of derivatives. |

| Biocatalytic Reductive Amination | Enzyme-catalyzed, aqueous conditions. d-nb.info | Green solvent (water), high selectivity, biodegradable catalyst. d-nb.info | A highly sustainable future synthetic route. d-nb.info |

| 'Borrowing Hydrogen' Catalysis | Alcohols as alkylating agents, water as byproduct. sciforum.net | High atom economy, avoids pre-functionalized reagents. | Advanced, sustainable derivatization. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new molecules with desired properties, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov These strategies allow for the rapid synthesis and evaluation of large libraries of related compounds. aip.org For this compound, these techniques can be used to efficiently explore its chemical neighborhood and identify derivatives with novel applications.

Future research directions include:

Dynamic Combinatorial Chemistry (DCC): DCC involves the generation of a library of compounds that are in equilibrium with one another. acs.org The addition of a target (like a protein or a receptor) can shift the equilibrium to favor the best-binding compound, which can then be identified. nih.gov Hydrazone formation, being reversible, is an ideal reaction for DCC. researchgate.net Libraries of hydrazones could be generated from this compound and a diverse set of aldehydes and ketones to screen for new bioactive compounds. nih.gov

Parallel Synthesis of Hydrazine Libraries: Using automated synthesis platforms, libraries of discrete derivatives of this compound can be prepared in parallel. By reacting the parent hydrazine with a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a diverse set of amides, sulfonamides, and ureas can be generated and screened for biological activity or material properties. rug.nl

The integration of this compound into combinatorial workflows will significantly expedite the discovery of new leads in drug discovery and materials science. rug.nl

Advanced Analytical Techniques for Real-time Reaction Monitoring

The optimization of chemical processes relies on a deep understanding of reaction kinetics, intermediates, and byproduct formation. Process Analytical Technology (PAT) provides tools for real-time, in-situ analysis, moving beyond traditional offline testing. mt.comrsc.org Implementing PAT for reactions involving this compound will enable more robust and efficient process development. researchgate.net

Key analytical techniques for future application include:

In-situ Spectroscopy (FTIR, Raman, NMR): Probes can be inserted directly into a reaction vessel to collect spectroscopic data over time. rsc.org For instance, in-situ FTIR can monitor the consumption of this compound and the formation of a product by tracking the characteristic vibrational bands of their respective functional groups. This allows for precise determination of reaction endpoints and kinetic profiling. colab.ws

Mass Spectrometry: Online mass spectrometry can be coupled with reactions to identify transient intermediates and byproducts, providing crucial mechanistic insights.

Calorimetry: Reaction calorimetry measures the heat flow of a reaction in real time, which is critical for safety assessment and understanding reaction kinetics. researchgate.net

These advanced analytical methods will provide a wealth of data, allowing for faster optimization, improved safety, and more consistent manufacturing processes involving this compound. chromnet.net

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how chemical research is conducted. bme.hu For this compound, these computational tools can predict properties, optimize reactions, and guide the discovery of new derivatives before a single experiment is run. researchgate.net

Future research will likely leverage AI and ML in several ways:

Property Prediction: ML models, trained on large datasets of chemical structures and their measured properties, can predict the physicochemical and biological properties of novel, unsynthesized derivatives of this compound. fabad.org.tracs.org This allows for the in-silico screening of vast virtual libraries to prioritize the most promising candidates for synthesis. polyu.edu.hk

Reaction Outcome and Yield Prediction: AI algorithms can be trained to predict the outcome and yield of a chemical reaction based on the reactants, reagents, and conditions. sciforum.net This can significantly reduce the number of experiments needed for reaction optimization, saving time and resources.

De Novo Molecular Design: Generative AI models can design entirely new molecules with a desired set of properties. By providing the model with a target profile (e.g., high binding affinity to a specific enzyme), the AI could propose novel derivatives of this compound as potential solutions.

The integration of AI and ML will create a powerful feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to further refine the predictive models, accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-butyl-1-methylhydrazine derivatives, and how can reaction progress be monitored?

- Methodology : this compound derivatives are typically synthesized via reductive amination or condensation reactions. For example, hydrazine hydrate reacts with aldehydes/ketones in ethanol under reflux (3–4 hours) to form hydrazones, monitored by TLC (chloroform:methanol, 7:3 ratio) . Post-reaction, the product is isolated via ice-water precipitation or recrystallization from ethanol. Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of hydrazine hydrate) and solvent purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

- Methodology :

- NMR : Assign peaks for hydrazine protons (δ 2.5–3.5 ppm) and alkyl/aryl substituents (e.g., benzylidene protons at δ 7.2–8.1 ppm) .

- TLC/HPLC : Monitor reaction progress and purity using chloroform:methanol (7:3) or acetonitrile:water gradients.

- Mass Spectrometry : Confirm molecular ions ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling hydrazine derivatives in the laboratory?

- Methodology : Use PPE (gloves, goggles), fume hoods, and inert atmospheres to mitigate exposure to hydrazine vapors. Store derivatives in airtight containers at 2–8°C. For spills, neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound-based hydrazones?

- Methodology :

- Solvent Selection : Replace ethanol with ionic liquids (e.g., imidazolium salts) to stabilize intermediates and enable biphasic product separation .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Microwave Assistance : Reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining yields >85% .

Q. How should researchers design multi-step syntheses of this compound-containing heterocycles (e.g., thiazolidinones)?

- Methodology :

- Step 1 : Synthesize hydrazine intermediate via condensation of this compound with benzaldehyde.

- Step 2 : Cyclize with thioglycolic acid under HCl catalysis to form 4-thiazolidinone. Monitor ring closure via IR (C=O stretch at 1680 cm⁻¹) .

- Purification : Use column chromatography (silica gel, hexane:ethyl acetate) to isolate regioisomers .

Q. How can contradictory data on reaction yields or kinetics be resolved in hydrazine derivative synthesis?

- Methodology :

- Variable Control : Replicate experiments under identical conditions (solvent purity, temperature, stirring rate).

- Analytical Cross-Validation : Compare NMR data with computational predictions (DFT for chemical shifts) .

- Contamination Checks : Use elemental analysis to verify purity (>98%) and identify byproducts .

Q. What mechanistic insights can be gained from isotopic labeling studies in hydrazine-based reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.